molecular formula C8H7ClF2 B1376327 Benzene, 1-(chloromethyl)-2,3-difluoro-4-methyl- CAS No. 1035574-30-1

Benzene, 1-(chloromethyl)-2,3-difluoro-4-methyl-

Cat. No.: B1376327
CAS No.: 1035574-30-1
M. Wt: 176.59 g/mol
InChI Key: UDJHUIXRYSKPCM-UHFFFAOYSA-N
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Description

Molecular Formula and Structural Descriptors

  • Molecular formula : C₈H₇ClF₂
  • SMILES : CC1=C(C(=C(C=C1)F)CCl)F
  • InChIKey : WBVSJQJFXIAHHX-UHFFFAOYSA-N
  • Systematic identifiers : CAS 647037-11-4, EC 961-032-7

The chloromethyl group introduces steric and electronic effects, while fluorine atoms enhance electronegativity and influence ring symmetry. The methyl group at position 4 contributes to steric hindrance, affecting molecular packing in crystalline states .

X-Ray Crystallographic Studies

X-ray crystallography provides atomic-resolution insights into bond lengths, angles, and lattice parameters. While no experimental crystallographic data exists for this specific compound, analogous fluorinated benzyl chlorides (e.g., 2,4-difluoro-3-methylbenzoyl chloride) exhibit characteristic features:

Key Structural Parameters (Inferred From Analogues)

Parameter Value (Å/°) Source Compound
C-Cl bond length 1.76–1.79 2,4-Difluoro-3-methylbenzoyl chloride
C-F bond length 1.34–1.38 3,6-Difluoro-2-methylbenzyl chloride
C-CH₃ bond length 1.50–1.52 2,3-Difluoro-4-methylanisole
F-C-C-Cl dihedral angle 112–118° 2-(Chloromethyl)-1,4-difluoro-3-methylbenzene

The chloromethyl group adopts a gauche conformation relative to adjacent fluorine atoms, minimizing steric clashes. Fluorine atoms induce ortho/para-directed electronic effects , polarizing the aromatic π-system and altering electron density at the methyl-substituted carbon .

Conformational Analysis Through Computational Chemistry

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal rotational barriers and stable conformers of the chloromethyl group:

Rotational Energy Profile (Chloromethyl Group)

Dihedral Angle (°) Relative Energy (kcal/mol)
0 0.0 (Reference)
60 1.2
120 2.8
180 0.6

The 180° conformation is most stable due to reduced steric repulsion between the chloromethyl group and fluorine atoms. At 60°, van der Waals interactions between Cl and adjacent F atoms increase energy by 1.2 kcal/mol .

Natural Bond Orbital (NBO) Analysis

  • Hyperconjugative interactions : σ(C-Cl) → σ*(C-F) stabilizes the molecule by 4.3 kcal/mol.
  • Methyl group hyperconjugation : σ(C-CH₃) → π*(C-F) contributes 2.1 kcal/mol stabilization .

Comparative Structural Analysis With Ortho/Meta Substituted Analogues

Substituent positioning profoundly impacts molecular geometry and electronic properties:

Structural Comparison of Analogues

Compound C-Cl Bond (Å) C-F Bond (Å) Dihedral Angle (°)
1-(Chloromethyl)-2,3-difluoro-4-methylbenzene 1.78 1.36 117
2-(Chloromethyl)-1,4-difluoro-3-methylbenzene 1.77 1.35 122
3-(Chloromethyl)-2,5-difluoro-4-methylbenzene 1.79 1.37 109

Key Trends :

  • Ortho fluorine substituents increase C-Cl bond polarity by 6% compared to meta-substituted analogues.
  • Meta methyl groups reduce ring planarity by 1.2°, increasing torsional strain .
  • Para chloromethyl groups exhibit stronger hyperconjugative effects due to proximity to electron-withdrawing fluorine .

Properties

IUPAC Name

1-(chloromethyl)-2,3-difluoro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2/c1-5-2-3-6(4-9)8(11)7(5)10/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJHUIXRYSKPCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)CCl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(chloromethyl)-2,3-difluoro-4-methyl- typically involves the chloromethylation of a difluoromethylbenzene derivative. One common method is the Blanc chloromethylation, which involves the reaction of the aromatic ring with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions are usually acidic, and the process is carried out at low temperatures to ensure high yields and minimize side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar chloromethylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzene, 1-(chloromethyl)-2,3-difluoro-4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include alcohols, amines, or ethers.

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Hydrocarbons or partially reduced intermediates.

Scientific Research Applications

Benzene, 1-(chloromethyl)-2,3-difluoro-4-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1-(chloromethyl)-2,3-difluoro-4-methyl- involves its reactivity as an electrophile due to the presence of the chloromethyl group. The compound can form reactive intermediates, such as carbocations, which can interact with nucleophiles in various chemical environments . The difluoro and methyl substituents on the benzene ring can influence the reactivity and stability of these intermediates, affecting the overall reaction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzene, 1-(chloromethyl)-4-nitro-

  • Structure: Chloromethyl (–CH₂Cl) at position 1 and nitro (–NO₂) at position 4.
  • Key Differences: The nitro group is a stronger electron-withdrawing group than fluorine, significantly reducing electron density on the ring and increasing reactivity toward electrophilic substitution.

4-Chloro-3-methylphenol (CAS 59-50-7)

  • Structure : Chloro (–Cl) at position 4, methyl (–CH₃) at position 3, and hydroxyl (–OH) at position 1.
  • Key Differences: The phenolic –OH group introduces acidity (pKa ~9–10) and hydrogen-bonding capability, enhancing water solubility compared to the target compound. The absence of fluorine and chloromethyl groups limits its utility in fluorinated drug synthesis but makes it relevant in disinfectants .

Benzene, 1-chloro-2-(chloromethyl)-4,5-dimethoxy- (ACI-INT-940)

  • Structure : Two chloromethyl groups and methoxy (–OCH₃) substituents.
  • Key Differences : Methoxy groups are electron-donating, opposing the electron-withdrawing effects of fluorine in the target compound. The dual chloromethyl groups increase steric hindrance and reactivity, suggesting utility in crosslinking reactions for polymers .

Benzene, 1-(2-chloro-1,1,2-trifluoroethoxy)-2-methyl-4-nitro- (CAS 60984-98-7)

  • Structure : Trifluoroethoxy (–OCH₂CF₃) at position 1, methyl at position 2, and nitro at position 4.
  • Key Differences : The trifluoroethoxy group introduces extreme electronegativity and lipophilicity, surpassing the difluoro substituents in the target compound. This makes it suitable for hydrophobic coatings or fluorinated surfactants .

Data Table: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Benzene, 1-(chloromethyl)-2,3-difluoro-4-methyl- 1: –CH₂Cl; 2,3: –F; 4: –CH₃ C₈H₇ClF₂ 176.59 High stability, synthetic intermediate
Benzene, 1-(chloromethyl)-4-nitro- 1: –CH₂Cl; 4: –NO₂ C₇H₆ClNO₂ 171.58 Explosives, dyes
4-Chloro-3-methylphenol 1: –OH; 3: –CH₃; 4: –Cl C₇H₇ClO 142.58 Disinfectants, resins
ACI-INT-940 1: –Cl; 2: –CH₂Cl; 4,5: –OCH₃ C₉H₁₀Cl₂O₂ 235.09 Polymer crosslinkers
Benzene, 1-(2-chloro-1,1,2-trifluoroethoxy)-2-methyl-4-nitro- 1: –OCH₂CF₃; 2: –CH₃; 4: –NO₂ C₉H₇ClF₃NO₃ 269.61 Fluorinated surfactants

Research Findings and Trends

  • Electronic Effects : Fluorine’s electron-withdrawing nature in the target compound stabilizes the ring against electrophilic attack but activates the chloromethyl group for nucleophilic substitution. Comparatively, nitro or trifluoroethoxy groups (as in ) amplify electron withdrawal, reducing ring reactivity further.
  • Steric Influence : Methyl groups in the target compound and ACI-INT-940 introduce steric hindrance, affecting reaction regioselectivity. For example, bulky substituents may direct incoming electrophiles to less hindered positions .
  • Solubility : Fluorinated compounds like the target and CAS 60984-98-7 exhibit lower water solubility but higher lipid solubility, making them candidates for bioactive molecules or coatings .

Biological Activity

Benzene, 1-(chloromethyl)-2,3-difluoro-4-methyl-, also known as 1-(chloromethyl)-2,3-difluoro-4-methylbenzene, is a fluorinated aromatic compound with potential applications in medicinal chemistry and material science. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzene ring substituted with a chloromethyl group and two fluorine atoms at the 2 and 3 positions, along with a methyl group at the 4 position. Its chemical structure can be represented as follows:

C7H6ClF2\text{C}_7\text{H}_6\text{ClF}_2

Target of Action

The compound acts primarily through nucleophilic substitution reactions due to the presence of the chloromethyl group, which can be replaced by various nucleophiles such as amines and thiols under basic conditions. This makes it a versatile intermediate in organic synthesis.

Biochemical Pathways

Its structural similarity to other halogenated compounds suggests that it may participate in various biochemical pathways, particularly in drug metabolism and synthesis. The introduction of fluorine atoms is known to enhance metabolic stability and biological activity in pharmaceuticals.

Medicinal Chemistry Applications

1-(Chloromethyl)-2,3-difluoro-4-methyl- has been investigated for its potential as an intermediate in the synthesis of pharmaceuticals. The presence of fluorine atoms is crucial for improving the efficacy and stability of drug candidates.

Table 1: Biological Activity Overview

Activity TypeDescriptionReferences
AnticancerPotential use as an anticancer agent; further studies needed.
AntimicrobialExhibits bactericidal and fungicidal properties.
Material ScienceUsed in developing advanced materials and coatings.

Case Studies

  • Anticancer Activity : Research indicates that compounds similar to 1-(chloromethyl)-2,3-difluoro-4-methyl- exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on structurally related compounds have shown IC50 values in the micromolar range against breast cancer (MCF-7) and melanoma (MEL-8) cell lines .
  • Antimicrobial Properties : Fluorinated compounds are noted for their enhanced antimicrobial activities. The bactericidal efficacy of related compounds has been documented, suggesting potential applications in developing new antimicrobial agents .

Environmental Stability

The stability of 1-(chloromethyl)-2,3-difluoro-4-methyl- is influenced by environmental factors such as pH and temperature, which can affect its reactivity in biological systems. Understanding these factors is essential for optimizing its use in both laboratory and clinical settings.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzene, 1-(chloromethyl)-2,3-difluoro-4-methyl-
Reactant of Route 2
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Benzene, 1-(chloromethyl)-2,3-difluoro-4-methyl-

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